Mefenamic Acid-d3 is synthesized from mefenamic acid through deuteration, which involves substituting hydrogen atoms with deuterium atoms. This compound belongs to the class of non-steroidal anti-inflammatory agents, specifically within the category of arylacetic acids. It is commonly used in clinical settings to manage conditions such as dysmenorrhea and other types of acute pain.
The synthesis of Mefenamic Acid-d3 typically involves several steps:
Mefenamic Acid-d3 maintains the same structural framework as mefenamic acid but incorporates deuterium at specific positions, which can be crucial for its identification in mass spectrometry and other analytical techniques. The molecular formula remains C15H15N2O2, but with three hydrogen atoms replaced by deuterium, resulting in C15D3H12N2O2.
Key structural features include:
Mefenamic Acid-d3 participates in various chemical reactions typical for NSAIDs:
The mechanism of action for Mefenamic Acid-d3 is primarily through the inhibition of cyclooxygenase enzymes:
The binding affinity for COX enzymes has been quantified, showing IC50 values of approximately 40 nM for COX-1 and about 3 µM for COX-2 .
Mefenamic Acid-d3 exhibits several notable physical and chemical properties:
Mefenamic Acid-d3 finds significant application in various scientific fields:
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into drug molecules to modify pharmacokinetic and metabolic properties without altering primary biological activity. Deuterated compounds like Mefenamic Acid-d3 serve as critical tools in:
Table 1: Isotopic Characteristics of Deuterium vs. Hydrogen
Property | Hydrogen (¹H) | Deuterium (²H) | Significance in Drug Design |
---|---|---|---|
Atomic Mass | 1.008 u | 2.014 u | Enables MS-based detection and quantification |
Bond Dissociation Energy | ~420 kJ/mol | ~440 kJ/mol | Slows enzymatic cleavage (KIE = 2–10) |
Natural Abundance | 99.98% | 0.015% | Requires synthesis for pharmaceutical use |
Mefenamic Acid-d3 (C₁₅H₁₂D₃NO₂; MW: 244.30 g/mol) incorporates three deuterium atoms at the 2′-methyl group of its 2,3-dimethylphenyl ring [1] [4]. This modification specifically targets a known metabolic "hot spot" while preserving its pharmacological activity as a dual COX-1/COX-2 inhibitor:
Table 2: Key Properties of Mefenamic Acid-d3 vs. Native Compound
Parameter | Mefenamic Acid | Mefenamic Acid-d3 | Analytical Impact |
---|---|---|---|
Molecular Formula | C₁₅H₁₅NO₂ | C₁₅H₁₂D₃NO₂ | Mass shift (Δm/z = +3) enables MS discrimination |
CAS Registry | 61-68-7 | 1189707-81-0 | Unique identifier for procurement |
COX-1 IC₅₀ | 40 nM | Equivalent | Maintains target engagement |
Primary Use | Therapeutic | Research standard | Not for human administration |
The evolution of deuterated fenamates reflects broader trends in NSAID optimization:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1